Lankacidin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

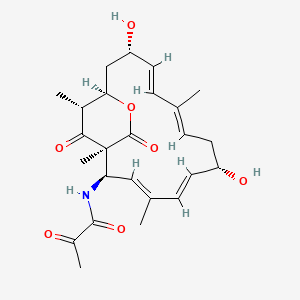

Lankacidin C is a unique 17-membered macrocyclic antibiotic produced by the soil-dwelling bacterium Streptomyces rochei . It was first isolated in 1969 and has since been recognized for its strong antimicrobial activity against various Gram-positive bacteria, including those resistant to macrolide antibiotics . Additionally, this compound exhibits significant antitumor activity, making it a compound of interest in both antimicrobial and cancer research .

準備方法

Synthetic Routes and Reaction Conditions: Lankacidin C is synthesized through a modular-iterative mixed polyketide biosynthesis pathway . The gene cluster responsible for its biosynthesis includes multiple genes (lkcA-lkcO) that encode for various enzymes involved in the condensation reactions leading to the formation of the lankacidin skeleton . The biosynthesis involves eight condensation reactions facilitated by enzymes such as ketosynthase, acyltransferase, and acyl carrier protein .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces rochei under controlled conditions to optimize the yield of the antibiotic . The fermentation process is followed by extraction and purification steps to isolate this compound from the culture medium .

化学反応の分析

Types of Reactions: Lankacidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

科学的研究の応用

Antimicrobial Properties

Mechanism of Action

Lankacidin C exhibits potent activity against various strains of Gram-positive bacteria, including resistant strains of staphylococci and mycobacteria. Its mechanism primarily involves the inhibition of protein synthesis, akin to macrolide antibiotics such as erythromycin . The compound's structure allows it to bind effectively to ribosomal RNA, disrupting bacterial translation processes.

Research Findings

Recent studies have highlighted that modifications to the structure of this compound can enhance its antimicrobial efficacy. For instance, mono-esters derived from this compound were found to possess superior biological properties compared to the parent compound . Additionally, structural modifications aimed at increasing chemical stability have been explored, which could lead to more effective therapeutic agents .

Antitumor Activity

Inhibition of Tumor Growth

this compound has shown promising results in inhibiting tumor activity across various cancer cell lines, including leukemia, melanoma, ovarian, and breast cancers . Research indicates that structural elements within the lankacidin molecule are pivotal for its antitumor effects. A computational model was utilized to predict binding modes of this compound to tubulin, suggesting potential pathways for its use in cancer treatment .

Case Studies

- Leukemia and Melanoma : In vitro studies demonstrated that this compound effectively reduced cell viability in L1210 leukemia and B16 melanoma cell lines. The compound's ability to induce cytotoxicity was linked to its structural components that interact with cellular mechanisms involved in cancer proliferation .

- Ovarian and Breast Cancer : Further investigations revealed that derivatives of this compound could enhance antitumor activity by modifying the bicyclic structure associated with its core. This approach aims to simplify the molecule while retaining its efficacy against cancer cells .

Synthetic Approaches and Structural Modifications

The complex structure of this compound poses challenges for synthetic chemists. Recent advancements have focused on developing modular synthetic routes that allow for the creation of new derivatives with improved stability and bioactivity. For instance, researchers have successfully synthesized a variant called lankacyclinone C by removing the delta-lactone ring from the original structure, which may enhance its therapeutic potential .

| Property | This compound | Modified Derivatives |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Enhanced activity against resistant strains |

| Antitumor Activity | Cytotoxic to various cancer cell lines | Increased efficacy through structural modifications |

| Stability | Chemically unstable | Improved stability with modifications |

| Synthesis Complexity | High | Modular approaches reduce complexity |

作用機序

Lankacidin C exerts its antimicrobial effects by interfering with peptide bond formation during bacterial protein synthesis. It binds at the peptidyl transferase center of the eubacterial large ribosomal subunit, inhibiting protein synthesis . Its antitumor activity is attributed to its ability to overstabilize microtubules by binding at the taxol binding site of tubulin, causing mitotic arrest followed by apoptosis .

類似化合物との比較

Macrolides: Like erythromycin, Lankacidin C is a macrolide antibiotic but differs in its 17-membered macrocyclic structure.

Ansamycins: Compounds like rifamycin share similar biosynthetic pathways but have different structural features.

Polyethers: Compounds such as monensin also share polyketide biosynthesis pathways but differ in their biological activities.

Uniqueness: this compound’s unique 17-membered macrocyclic structure and its dual antimicrobial and antitumor activities distinguish it from other similar compounds . Its ability to bind at the taxol binding site of tubulin and its strong activity against antibiotic-resistant bacteria highlight its potential as a versatile therapeutic agent .

特性

CAS番号 |

23623-31-6 |

|---|---|

分子式 |

C25H33NO7 |

分子量 |

459.5 g/mol |

IUPAC名 |

N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide |

InChI |

InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12- |

InChIキー |

ATDILMLBOZKFGI-MPJWFRRFSA-N |

SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |

異性体SMILES |

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O |

正規SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lankacidins; Lankacidin C; Lankacidin; Antibiotic T-2636 C; Bundlin A; NSC 145118; NSC-145118; NSC145118; T-2636C; T 2636C; T2636C; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。